molecular formula C13H15NO2 B8739417 Ethyl 3-(2-cyanopropan-2-yl)benzoate CAS No. 1012342-24-3

Ethyl 3-(2-cyanopropan-2-yl)benzoate

Cat. No. B8739417
M. Wt: 217.26 g/mol
InChI Key: ZXGFTYIAZHFBJH-UHFFFAOYSA-N
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Patent
US08067599B2

Procedure details

A mixture of 300 mg 3-(1-Cyano-1-methyl-ethyl)-benzoic acid ethyl ester and 165 mg sodium hydroxide in 1 ml ethanol and 0.5 ml water were stirred 2 hrs at RT. 20 ml water were added and the pH was adjusted to 1-2 by addition of conc. hydrochloric acid. The title product precipitated and was isolated by filtration, washed with water and dried, yielding 184 mg.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
165 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:16])[C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([C:11]([C:14]#[N:15])([CH3:13])[CH3:12])[CH:6]=1)C.[OH-].[Na+].Cl>C(O)C.O>[C:14]([C:11]([C:7]1[CH:6]=[C:5]([CH:10]=[CH:9][CH:8]=1)[C:4]([OH:16])=[O:3])([CH3:13])[CH3:12])#[N:15] |f:1.2|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
C(C)OC(C1=CC(=CC=C1)C(C)(C)C#N)=O
Name
Quantity
165 mg
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
were stirred 2 hrs at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title product precipitated
CUSTOM
Type
CUSTOM
Details
was isolated by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
yielding 184 mg

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(#N)C(C)(C)C=1C=C(C(=O)O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.